1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride
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Overview
Description
1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two carbamimidoylphenyl groups attached to a benzene-1,3-dicarboxamide core. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride typically involves a multi-step processCommon reagents used in this synthesis include benzene-1,3-dicarboxylic acid, carbamimidoyl chloride, and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The hydrochloride form is typically obtained by treating the compound with hydrochloric acid, enhancing its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide: Shares a similar core structure but lacks the hydrochloride form.
N,N’-bis(4-carbamimidoylphenyl)benzene-1,4-dicarboxamide: Differs in the position of the carboxamide groups on the benzene ring.
Uniqueness
1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride is unique due to its enhanced solubility and stability in the hydrochloride form. This makes it more suitable for various applications compared to its non-hydrochloride counterparts .
Properties
CAS No. |
5300-74-3 |
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Molecular Formula |
C22H21ClN6O2 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
1-N,3-N-bis(4-carbamimidoylphenyl)benzene-1,3-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C22H20N6O2.ClH/c23-19(24)13-4-8-17(9-5-13)27-21(29)15-2-1-3-16(12-15)22(30)28-18-10-6-14(7-11-18)20(25)26;/h1-12H,(H3,23,24)(H3,25,26)(H,27,29)(H,28,30);1H |
InChI Key |
MONMXLOTBLFXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=N)N)C(=O)NC3=CC=C(C=C3)C(=N)N.Cl |
Origin of Product |
United States |
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